REACTION_CXSMILES
|
[C:1]([C:5]1[O:9][N:8]=[C:7]([NH:10][C:11]([N:13]([CH2:15][CH:16]=C)[CH3:14])=[O:12])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[O:18]=[O+][O-].CSC.[K+].[Br-]>O.ClCCl.CO>[C:1]([C:5]1[O:9][N:8]=[C:7]([N:10]2[CH:16]([OH:18])[CH2:15][N:13]([CH3:14])[C:11]2=[O:12])[CH:6]=1)([CH3:2])([CH3:3])[CH3:4] |f:3.4|
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Name
|
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC(=NO1)NC(=O)N(C)CC=C
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Name
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( m )
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
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Name
|
( m )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( m )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( m )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( m )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
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Name
|
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Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
ozone
|
Quantity
|
40 mmol
|
Type
|
reactant
|
Smiles
|
O=[O+][O-]
|
Name
|
ozone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=[O+][O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CSC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K+].[Br-]
|
Name
|
( m )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( s )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( m )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( m )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
of stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
round bottom flask equipped with a magnetic stirring bar and a gas dispersion tube
|
Type
|
ADDITION
|
Details
|
were added 8.89 g
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to -10°
|
Type
|
ADDITION
|
Details
|
with good mixing over 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The temperature of the mixture gradually warmed to about 3° as the reaction
|
Type
|
CUSTOM
|
Details
|
the cooling bath was removed
|
Type
|
CUSTOM
|
Details
|
rose to 32°
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed from the reaction mixture under vacuum at 35°
|
Type
|
ADDITION
|
Details
|
To the semi-solid was added 100 ml
|
Type
|
STIRRING
|
Details
|
of water, and the mixture was stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter cake was washed with two 50 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
portions of additional water, and the solids were dried under vacuum
|
Type
|
CUSTOM
|
Details
|
to obtain 8.06 g
|
Type
|
CUSTOM
|
Details
|
sample of the above product was recrystallized from 25 ml
|
Type
|
CUSTOM
|
Details
|
to obtain 4.2 g
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C1=CC(=NO1)N1C(N(CC1O)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |